Z-Lys(tos)-OH dcha

Overview

Description

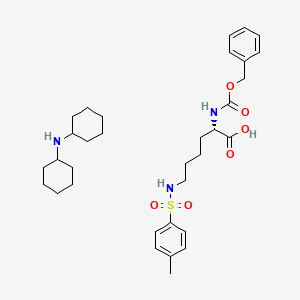

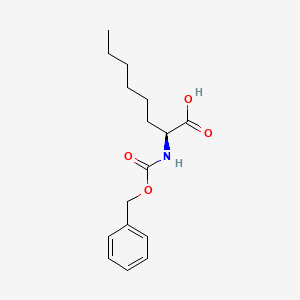

“Z-Lys(tos)-OH dcha” is a type of amino acid-containing building block . It is used in the synthesis of lysine peptide derivatives . The compound has a linear formula of C27H29N3O8S .

Synthesis Analysis

The synthesis of polypeptides like “this compound” can be achieved through the ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs) . Various initiators have been used for this process, including primary amines, transition metal complexes, hexamethyldisilazane and trimethylsilyl derivatives, Al-Schiff base complexes, rare earth metal complexes, ammonium salts, and amine-borane Lewis pairs .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely related to its role in the synthesis of polypeptides. For instance, lithium hexamethyldisilazide (LiHMDS) has been shown to initiate an extremely rapid NCA polymerization process . This process can be completed within minutes or hours and can be conducted in an open vessel .

Scientific Research Applications

Peptide Synthesis

A study by Yajima et al. (1975) highlighted the application of trifluoromethanesulphonic acid in peptide synthesis, specifically for removing all protecting groups from Z-Thr-Lys(Z)-Pro-Arg(Tos)-OH to synthesize the phagocytosis-stimulating tetrapeptide tuftsin. This approach leverages the chemical properties of Z-Lys(tos)-OH dcha analogs in the synthesis of biologically active peptides (Yajima, H., Ogawa, H., Watanabe, Hidehiko, Fujii, N., Kurobe, M., & Miyamoto, S., 1975).

Photocatalysis

In the field of photocatalysis, hierarchical ZnO nanostructures have been fabricated using a facile hydrothermal method with lysine acting as an in situ source of OH− and structure-directing agent. The study by Truong et al. (2013) demonstrates the role of lysine in controlling the shape and assembly of hierarchical ZnO nanostructures, which are evaluated for their photocatalytic activities in the decomposition of nitrogen monoxide. This research underscores the utility of amino acids in tailoring the structural features of photocatalysts for environmental applications (Truong, Q. D., Le, T., Kimura, Takeshi, Yin, S., Sato, Tsugio, & Ling, Y., 2013).

Chemical and Light-Induced Conjugates

Yamaguchi et al. (2016) explored the incorporation of a novel Z-lysine derivative, doubly functionalized with amino and azido substituents, into proteins for creating chemical and light-induced conjugates. This study exemplifies the innovative use of modified amino acids in protein engineering, demonstrating the potential for site-specific modification and the development of novel bioconjugation strategies (Yamaguchi, A., Matsuda, T., Ohtake, Kazumasa, Yanagisawa, T., Yokoyama, S., Fujiwara, Y., Watanabe, Takayoshi, Hohsaka, T., & Sakamoto, K., 2016).

Electrochemical Sensors

The development of electrochemiluminescence biosensors for thrombin detection based on metal-organic frameworks is another application area. Huang et al. (2021) demonstrated how the immobilization of Ru(dcbpy)32+-polyethyleneimine-L-lysine on ZIF-8 enhances the electrochemiluminescence response, offering a novel approach for the development of highly sensitive biosensors for biological analysis (Huang, Qingqing, Luo, Fang, Lin, Cuiying, Wang, Jian, Qiu, Bin, & Lin, Zhenyu, 2021).

Mechanism of Action

Target of Action

Z-Lys(tos)-OH dcha, also known as Z-Lys NCA, is primarily used in the synthesis of polypeptides . The primary targets of this compound are the amino acids in the peptide chain that it helps to form. These amino acids play a crucial role in the structure and function of proteins, which are essential for many biological processes.

Mode of Action

This compound interacts with its targets through a process known as ring-opening polymerization . This process involves the opening of a cyclic monomer, in this case, Z-Lys NCA, and the subsequent addition of this monomer to the growing polymer chain. The result is a long chain or a polymer of amino acids, also known as a polypeptide .

Biochemical Pathways

The formation of polypeptides via the ring-opening polymerization of Z-Lys NCA affects the protein synthesis pathway. Proteins are essential for numerous biological functions, including catalyzing metabolic reactions, DNA replication, responding to stimuli, and transporting molecules from one location to another. Therefore, the synthesis of polypeptides can have significant downstream effects on these biological processes .

Pharmacokinetics

As a compound used in the synthesis of polypeptides, its bioavailability would largely depend on the properties of the resulting polypeptide, including its size, charge, hydrophobicity, and the presence of any targeting ligands .

Result of Action

The primary result of the action of this compound is the formation of polypeptides. These polypeptides can then fold into specific three-dimensional structures to form functional proteins. The exact molecular and cellular effects of this action would depend on the nature of the resulting protein .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the pH of the environment can affect the stability of the compound and its ability to undergo ring-opening polymerization . Additionally, factors such as temperature and solvent can also influence the efficiency of the polymerization process .

Future Directions

The future directions of “Z-Lys(tos)-OH dcha” and similar compounds lie in their potential applications in biotechnology and medicine . They hold immense promise for addressing challenges in drug delivery, gene regulation, and personalized medicine . The precision and versatility of these compounds open avenues for therapeutic interventions in genetic disorders, cancer treatment, and infectious diseases .

properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-6-[(4-methylphenyl)sulfonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O6S.C12H23N/c1-16-10-12-18(13-11-16)30(27,28)22-14-6-5-9-19(20(24)25)23-21(26)29-15-17-7-3-2-4-8-17;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-4,7-8,10-13,19,22H,5-6,9,14-15H2,1H3,(H,23,26)(H,24,25);11-13H,1-10H2/t19-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNOLGXKZKPPRU-FYZYNONXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H49N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

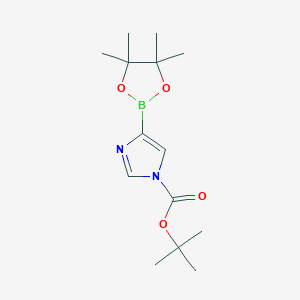

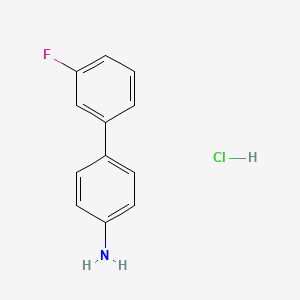

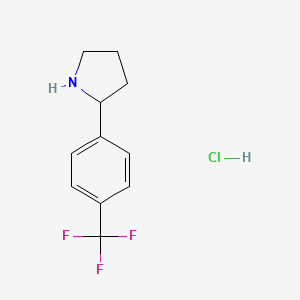

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate](/img/structure/B3089694.png)

![tert-Butyl 4-[3-(2-nitrophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3089744.png)

![(2R)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid](/img/structure/B3089773.png)